![molecular formula C23H23F2N5OS B2845159 2-Ethyl-5-((3-fluorophenyl)(4-(2-fluorophenyl)piperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 898367-86-7](/img/structure/B2845159.png)
2-Ethyl-5-((3-fluorophenyl)(4-(2-fluorophenyl)piperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol
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Overview
Description
Molecular Structure Analysis
The molecular structure of this compound is complex, featuring multiple functional groups including a thiazolo[3,2-b][1,2,4]triazol ring, a piperazine ring, and two fluorophenyl groups . These groups contribute to the compound’s physical and chemical properties, as well as its potential biological activity.Scientific Research Applications
Microwave-assisted Synthesis and Biological Activities
A study by Başoğlu et al. (2013) focused on the microwave-assisted synthesis of compounds containing structures related to the specified compound, investigating their antimicrobial, antilipase, and antiurease activities. Some of these compounds exhibited good to moderate antimicrobial activity against tested microorganisms, with two compounds showing antiurease activity and four displaying antilipase activity (Başoğlu et al., 2013).
Antagonist Activity of Bicyclic 1,2,4-triazol-3(2H)-one Derivatives
Watanabe et al. (1992) synthesized derivatives containing elements of the specified chemical structure and tested them for 5-HT2 and alpha 1 receptor antagonist activity. Among these, certain compounds demonstrated significant 5-HT2 antagonist activity without showing alpha 1 antagonist activity in vivo (Watanabe et al., 1992).
Synthesis and Antimicrobial Activities of 1,2,4-Triazole Derivatives
Research by Bektaş et al. (2007) explored the synthesis of new 1,2,4-triazole derivatives, assessing their antimicrobial activities. The study found that several synthesized compounds showed good or moderate activities against the test microorganisms (Bektaş et al., 2007).
Synthesis, Characterization, and Biological Evaluation
Ding et al. (2016) prepared novel 1,2,4-triazole Schiff bases incorporating the 1-[bi-(4-fluorophenyl)methyl]piperazine group. These compounds were synthesized using microwave irradiation and evaluated for their antitumor activity, with most compounds showing good to excellent inhibitory activity against CDC25B (Ding et al., 2016).
Future Directions
While there is limited information available on this specific compound, similar compounds have shown promise in the field of neuroprotection and anti-inflammation . Future research could focus on further elucidating the properties and potential applications of this compound. It would also be beneficial to conduct more in-depth studies on the synthesis and reactivity of this compound.
properties
IUPAC Name |
2-ethyl-5-[(3-fluorophenyl)-[4-(2-fluorophenyl)piperazin-1-yl]methyl]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23F2N5OS/c1-2-19-26-23-30(27-19)22(31)21(32-23)20(15-6-5-7-16(24)14-15)29-12-10-28(11-13-29)18-9-4-3-8-17(18)25/h3-9,14,20,31H,2,10-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUVMZQUCELJVJP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN2C(=C(SC2=N1)C(C3=CC(=CC=C3)F)N4CCN(CC4)C5=CC=CC=C5F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23F2N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Ethyl-5-((3-fluorophenyl)(4-(2-fluorophenyl)piperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol |
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